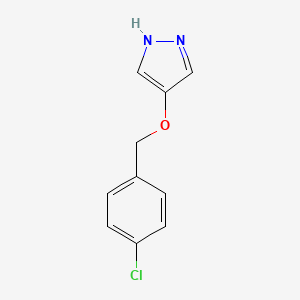

4-((4-Chlorobenzyl)oxy)-1H-pyrazole

Description

4-((4-Chlorobenzyl)oxy)-1H-pyrazole is a pyrazole-based compound substituted with a 4-chlorobenzyloxy group at the 4-position. This structure combines the aromatic pyrazole core with a halogenated benzyl ether moiety, which is critical for its physicochemical and biological properties. The compound is synthesized via nucleophilic substitution reactions, typically involving 4-hydroxyacetophenone derivatives and 4-chlorobenzyl chloride under reflux conditions with a base such as potassium carbonate . Its molecular structure has been confirmed through spectroscopic methods (NMR, IR) and X-ray crystallography in related analogs .

The 4-chlorobenzyl group enhances lipophilicity and electron-withdrawing effects, influencing reactivity and interactions with biological targets. This compound is part of a broader class of pyrazole derivatives studied for applications in medicinal chemistry, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name |

4-[(4-chlorophenyl)methoxy]-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c11-9-3-1-8(2-4-9)7-14-10-5-12-13-6-10/h1-6H,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHRSZANFWQRMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CNN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzyl)oxy)-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound such as acetylacetone under acidic or basic conditions.

Substitution with 4-Chlorobenzyl Group: The pyrazole derivative is then reacted with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate or sodium hydride to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the nitro group (if present) on the benzyl ring, converting it to an amine.

Substitution: The chlorine atom on the benzyl ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: 4-((4-Chlorobenzyl)oxy)-1H-pyrazole derivatives with aldehyde or carboxylic acid groups.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-((4-Chlorobenzyl)oxy)-1H-pyrazole serves as a building block for the synthesis of more complex molecules. It can be used in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism by which 4-((4-Chlorobenzyl)oxy)-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The molecular targets could include kinases, proteases, or other enzymes, and the pathways involved might be related to inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Halogen Effects : Chlorine substituents (e.g., 4-Cl-benzyloxy) increase electron withdrawal and lipophilicity compared to fluorine analogs, enhancing membrane permeability and target binding .

- Heterocycle Modifications : Pyrazolone derivatives (e.g., compound from ) exhibit distinct coordination chemistry due to the ketone group, enabling metal ion interactions absent in the parent pyrazole.

- Yield Variations: Substituent steric bulk (e.g., 2,4-dichlorobenzyl in ) marginally reduces reaction efficiency compared to monosubstituted analogs.

Key Findings :

- Antiviral Activity: The quinoline derivative () shows potent protease inhibition, likely due to the planar aromatic system enhancing π-π stacking with viral enzymes.

- Antibacterial vs. Anticancer : Chlorobenzyl-substituted pyrazoles () exhibit broader-spectrum antibacterial activity, while diaryl-pyrazoles () target eukaryotic tubulin, highlighting substituent-dependent selectivity.

Q & A

Q. What are the common synthetic routes for preparing 4-((4-Chlorobenzyl)oxy)-1H-pyrazole, and what reaction conditions are critical for optimizing yield and purity?

- Methodology : A typical synthesis involves nucleophilic substitution between 4-hydroxyacetophenone and 4-chlorobenzyl chloride in the presence of anhydrous potassium carbonate (K₂CO₃) as a base, refluxed in absolute ethanol for 6 hours. Critical parameters include stoichiometric excess of 4-chlorobenzyl chloride (1.2:1 molar ratio), inert atmosphere to prevent side reactions, and recrystallization from ethanol to isolate the product . Alternative routes may use phase-transfer catalysts or microwave-assisted synthesis to reduce reaction time .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, the 4-chlorobenzyl group shows distinct aromatic protons at δ 7.3–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 275.06) .

- X-ray Diffraction : Single-crystal X-ray analysis with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and crystal packing. The pyrazole ring typically exhibits planarity with dihedral angles <5° relative to the chlorobenzyl group .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodology : The compound serves as a scaffold for developing kinase inhibitors or antimicrobial agents. Functionalization at the pyrazole N1 or C3 positions enhances bioactivity. For example, hydrazide derivatives (e.g., 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide) are synthesized via condensation reactions and tested in bacterial growth inhibition assays .

Q. How is the purity of this compound assessed during synthesis?

- Methodology : Purity is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase. Quantitative analysis employs HPLC with a C18 column and UV detection at 254 nm. Recrystallization from ethanol or column chromatography (silica gel, gradient elution) removes byproducts .

Q. What solvents and catalysts are optimal for derivatizing this compound?

- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the pyrazole core. Palladium catalysts (e.g., Pd/C) facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl functionalization. Acidic conditions (H₂SO₄) promote esterification or sulfonation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodology : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). Standardized protocols (e.g., MTT assays for cytotoxicity, IC₅₀ comparisons) and structural validation (e.g., X-ray crystallography to confirm stereochemistry) are critical. For example, a derivative showing anti-inflammatory activity in murine macrophages may lack efficacy in human PBMCs due to metabolic differences .

Q. What strategies enhance the thermal stability of this compound for high-temperature applications?

- Methodology : Thermogravimetric analysis (TGA) reveals decomposition onset at ~220°C. Stability is improved by introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the pyrazole C4 position, which reduce electron density and inhibit oxidative degradation .

Q. How do computational methods predict the reactivity of this compound in novel reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to identify nucleophilic/electrophilic sites. For instance, the pyrazole C3 position often shows high Fukui indices, favoring electrophilic substitution. Molecular docking further predicts binding affinities to biological targets (e.g., COX-2 enzyme) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Methodology : Large-scale reactions risk racemization due to prolonged heating. Strategies include:

Q. How can structural modifications of this compound improve its pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.